molecular formula C10H12FNO B7460447 N-[(2-fluorophenyl)methyl]propanamide

N-[(2-fluorophenyl)methyl]propanamide

Cat. No.: B7460447
M. Wt: 181.21 g/mol
InChI Key: MOTOXAJWKRIGFH-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]propanamide is a fluorinated aromatic amide characterized by a propanamide group attached to a 2-fluorobenzyl moiety. The 2-fluorophenyl group contributes to electronic and steric properties, influencing binding affinity and metabolic stability in related compounds .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOXAJWKRIGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Pharmacological Overview

The table below summarizes key structural and functional differences between N-[(2-fluorophenyl)methyl]propanamide and its analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity References
This compound C₁₀H₁₂FNO 181.21 2-fluorobenzyl, linear propanamide Not explicitly stated -
MMV1782110 (3-(1,3-benzodioxol-5-yl)-N-[[4-(2-fluorophenyl)phenyl]methyl]propanamide) C₂₃H₁₉FNO₃ 376.41 Benzodioxol, biphenyl, propanamide Antifungal (fungistatic/fungicidal)
2'-Fluoroortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) C₂₂H₂₆F₂N₂O 372.45 Piperidine, phenethyl, dual fluorophenyl groups Opioid receptor agonist
Tasimelteon ((1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide) C₁₅H₁₉NO₂ 245.32 Cyclopropane, benzofuran, propanamide Melatonin receptor agonist
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide C₂₃H₂₂F₂N₂O₂ 408.44 Dual fluorophenyl, furan, branched chain Not explicitly stated
2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide C₁₀H₁₀Cl₂FNO 250.10 Dichloro-fluorophenyl, linear propanamide Herbicide intermediate (inferred)

Key Structural and Functional Insights

Substituent Effects: Halogenation: The 2-fluorophenyl group in this compound enhances lipophilicity compared to non-halogenated analogs. Aromatic Systems: Biphenyl (MMV1782110) and benzodioxol moieties expand π-π stacking interactions, critical for antifungal activity . Tasimelteon’s benzofuran group enables melatonin receptor binding, demonstrating the propanamide scaffold’s versatility .

Pharmacological Diversity :

  • Opioid Analogs : Fluorinated fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl) leverage the propanamide group for μ-opioid receptor binding, with dual fluorophenyl groups enhancing metabolic resistance .
  • Antifungal Activity : MMV1782110’s benzodioxol ring contributes to fungistatic action, likely by disrupting fungal membrane integrity .

Physicochemical Properties: Solubility: Hydrophilic substitutions (e.g., hydroxyphenoxy in N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide) improve aqueous solubility compared to lipophilic analogs like tasimelteon .

Preparation Methods

Propargyl Amidation and Cyclization

Copper(I)-catalyzed propargyl amination serves as a foundational step for constructing the propanamide backbone. In method C from, N-methylaniline reacts with thiolactic acid under argon at 190°C for 72 hours to form N-methyl-N-phenyl-2-sulfanylpropanamide (11 ), followed by nucleophilic substitution with 4-chloro-2-phenylquinoline in DMF at 135°C (3 days, 64% yield). This approach emphasizes the role of high-temperature conditions and polar aprotic solvents in facilitating SNAr reactions.

Direct Alkylation of Amides

Method B in demonstrates α-alkylation of N-methylpropanamide with propargyl bromide using Cs₂CO₃ in acetone at room temperature. This one-pot strategy avoids intermediate isolation, achieving 57% yield for N-methyl-N-phenyl-2-[(2-phenylquinolin-4-yl)oxy]propanamide (15a ). Key parameters include stoichiometric base (2.26 mmol Cs₂CO₃ per 0.56 mmol substrate) and inert atmosphere to prevent oxidation.

Reductive Amination Pathways

Sodium Triacetoxyborohydride-Mediated Synthesis

Patent outlines a scalable route for analogous fluorophenylpropanamides:

  • Substrate Activation : 4-(3-Fluorobenzyloxy)benzaldehyde reacts with (S)-2-aminopropanamide hydrochloride in THF at 25–30°C.

  • Reduction : Sodium triacetoxyborohydride (2.7 eq) reduces the imine intermediate, yielding 99.87% pure product after 12 hours.

  • Workup : Ethyl acetate extraction and toluene/n-hexane recrystallization remove unreacted aldehyde and borate byproducts.

Table 1 : Optimization of Reductive Amination Conditions

ParameterValue RangeOptimal ValueYield (%)
Temperature0–30°C25°C85
Equivalents STAB1.5–3.02.799
SolventTHF, MeCN, DCMTHF85→99

Purification and Analytical Validation

Crystallization Techniques

Example 6 in employs acetone/n-heptane (1:1 v/v) at 40–45°C to isolate the target compound with <0.04% impurities. Cooling to 0–5°C induces supersaturation, yielding 72.0 g (99.91% purity) after two recrystallizations.

Chromatographic Methods

Flash chromatography (FC) with CHCl₃/MeOH/TEA (30:1:1) resolves regioisomers in, while HPLC (Gemini C18, 80:20 H₂O/MeOH) achieves >98% purity for quinoline-derived analogs.

Table 2 : Purity Metrics Across Purification Steps

StepPurity (%)R-Isomer (%)N-Alkyl Impurity (%)
Crude Product85.212.32.1
First Crystallization99.20.70.3
Second Crystallization99.90.040.02

Catalytic Systems and Reaction Engineering

Palladium-Catalyzed Coupling

Method D in utilizes Pd(OAc)₂/DPEPhos (4 mol%) for C–N bond formation between 4-chloroquinoline and N-methylpropanamide derivatives. K₃PO₄ (3.5 eq) in dioxane at 85°C for 48 hours affords 57% yield, highlighting the need for phosphine ligands to stabilize Pd(0) intermediates.

Solvent Effects on Reaction Kinetics

Comparative studies in reveal THF outperforms DCM or MeCN in reductive amination due to superior solubility of borohydride complexes. Reaction half-life decreases from 8.2 hours (DCM) to 2.1 hours (THF) at 25°C.

Analytical and Spectroscopic Characterization

NMR and HRMS Validation

1H NMR (CDCl₃) of N-methyl-N-phenylpropanamide derivatives shows characteristic signals at δ 3.29 ppm (N–CH₃) and δ 1.45 ppm (propanamide CH₃). HRMS-ESI confirms molecular ions within 0.1 ppm error (e.g., [M+H]+ 383.1761 for C₂₅H₂₃N₂O₂).

XRD and Thermal Analysis

PXRD of methanesulfonate salts (, Figure 1) exhibits distinct peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming polymorphic Form I. DSC reveals a melting endotherm at 131.9–132.2°C, consistent with high crystallinity .

Q & A

Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]propanamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves a two-step process: (i) Amide bond formation : React 2-fluorobenzylamine with propionic acid chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity ≥95% is achievable via recrystallization in ethanol/water .
  • Critical Parameters : Monitor reaction pH and temperature to avoid side reactions (e.g., hydrolysis of the amide bond). Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Analytical Workflow :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify the fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and methylene protons adjacent to fluorine (δ 4.3–4.5 ppm, coupling constant J ~8 Hz due to ortho-F substitution) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and fluorine-adjacent carbons (δ ~115 ppm, J C-F ~245 Hz) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 196.1 (C₁₀H₁₂FNO⁺) .

Advanced Research Questions

Q. What strategies are effective for analyzing the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Experimental Design :
  • In Vivo PK Studies : Administer the compound intravenously (IV) and orally (PO) to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Employ deuterated analogs (e.g., d₃-propanamide) as internal standards .
    • Key Metrics : Calculate bioavailability (F >50% suggests good absorption), half-life (t₁/₂ >4 hr supports sustained activity), and volume of distribution (Vd >2 L/kg indicates tissue penetration) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced bioactivity?

  • SAR Framework :
  • Fluorine Position : Compare ortho- (current compound), meta-, and para-fluorophenyl analogs. Ortho-F enhances metabolic stability by sterically hindering CYP450 oxidation .
  • Amide Modifications : Replace propionamide with acrylamide (e.g., acrylfentanyl analogs) to evaluate binding affinity changes at opioid receptors .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with µ-opioid receptor (MOR) binding energy (ΔG ≤ -9 kcal/mol indicates high affinity) .

Q. What are the primary challenges in resolving contradictory data on the compound’s pharmacological activity across studies?

  • Case Example : Discrepancies in reported MOR agonism (e.g., EC₅₀ ranging from 10 nM to 1 µM).
  • Resolution Strategies :
  • Assay Standardization : Use identical cell lines (e.g., CHO-K1/MOR) and cAMP inhibition protocols.
  • Control for Chirality : Verify enantiomeric purity (e.g., chiral HPLC) since R- and S-isomers may differ in potency by >100-fold .

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